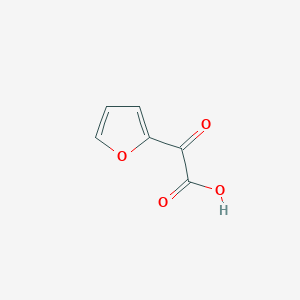

2-(Furan-2-yl)-2-oxoacetic acid

Description

Properties

IUPAC Name |

2-(furan-2-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVPCJUAKDVYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163454 | |

| Record name | alpha-Oxofuran-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467-70-5 | |

| Record name | α-Oxo-2-furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanglyoxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Oxofuran-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-oxofuran-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FURYLGLYOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ4GX46XFF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(Furan-2-yl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Furan-2-yl)-2-oxoacetic acid, also known as 2-furylglyoxylic acid, is a pivotal α-keto acid that serves as a critical building block in organic synthesis. Its molecular structure, featuring a furan ring directly attached to a glyoxylic acid moiety, imparts unique reactivity and makes it an indispensable intermediate, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of the principal synthetic routes, detailed experimental protocols, and a thorough examination of the physicochemical and spectroscopic properties of this compound. The information is curated to support research and development efforts in medicinal chemistry and materials science.

Introduction

This compound (CAS No: 1467-70-5) is a significant organic intermediate primarily recognized for its role in the semi-synthesis of Cefuroxime, a broad-spectrum cephalosporin antibiotic.[1][2] The compound's value extends beyond this specific application, as it is widely utilized in the synthesis of various pharmaceuticals, agrochemicals, dyes, and polymers.[3] Its structure, containing both a reactive α-keto acid function and an electron-rich furan ring, allows for diverse chemical transformations.[4] Furan-containing molecules are of great interest in medicinal chemistry as the furan scaffold can improve the pharmacokinetic properties and bioavailability of lead compounds.[4] This guide aims to consolidate the available technical information on its synthesis and properties to facilitate its application in scientific research.

Synthesis of this compound

The synthesis of this compound can be achieved through several distinct pathways, starting from readily available furan derivatives or biomass precursors. These methods range from traditional oxidation and multi-step reactions to more modern, green chemistry approaches.

Overview of Synthetic Pathways

Key strategies for synthesizing this compound primarily involve the oxidation of 2-acetylfuran, multi-step synthesis from furfural or 2-furoic acid, and novel methods from biomass.[1][4] A one-pot method from furfural has been developed to reduce production costs and is suitable for industrial-scale manufacturing.[1] Additionally, a green synthesis route has been proposed starting from furan and chloroacetic acid, utilizing recyclable catalysts.[5] A novel and environmentally friendly pathway has also been developed from 2-keto-L-gulonic acid (a precursor to vitamin C), highlighting the versatility of furan-based compound synthesis from bio-based resources.[6][7]

Caption: Major synthetic routes to this compound.

Summary of Synthetic Methods

The selection of a synthetic route often depends on factors such as starting material availability, cost, scalability, and environmental impact.

| Starting Material | Key Reagents/Catalysts | Yield (%) | Reference |

| 2-Acetylfuran | N-iodo-succinimide, O₂, Cuprous oxide/Copper complex | 96.03 | [8] |

| Furfural | Nitromethane, NaOH, Copper salt (e.g., Copper acetate) | 85-90 (conversion) | [1] |

| Furan | Chloroacetic acid, Y-type zeolite, Co₃O₄, TEMPO, O₂ | >90 | [5] |

| Methyl 2-keto-L-gulonate | Dehydration | 79.4 | [6] |

| 2-Furoic Acid | PCl₃, NaCN | Not specified | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. The following protocols are based on published literature.

Protocol 1: Oxidation of 2-Acetylfuran

This procedure is adapted from a high-yield oxidation method.[8]

Materials:

-

2-Acetylfuran (150 g)

-

Toluene (600 g)

-

Cuprous oxide and copper complex (0.45 g)

-

N-iodo-succinimide (0.75 g)

-

Oxygen gas

-

Reaction kettle equipped with stirrer and gas inlet

Procedure:

-

Add 150 g of 2-acetylfuran and 600 g of toluene to the reaction kettle. Stir the mixture well.

-

Add 0.45 g of the cuprous oxide and copper complex catalyst and 0.75 g of N-iodo-succinimide to the mixture.

-

Pressurize the system with oxygen to 0.9 MPa (approx. 6750 Torr).

-

Heat the reaction mixture to 45°C and maintain stirring for 4 hours.

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

Recover the toluene solvent under reduced pressure to obtain this compound. The reported yield is 183.2 g (96.03%) with a purity of 99.32%.[8]

Protocol 2: One-Pot Synthesis from Furfural

This protocol is derived from a patent describing a cost-effective, one-pot method suitable for industrial production.[1]

Materials:

-

Furfural

-

Nitromethane

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Acetic Acid

-

Water

-

Copper salt (e.g., Copper(II) acetate)

-

Hydrochloric Acid (HCl)

Procedure: Step 1: Condensation

-

In a reaction vessel, combine furfural and nitromethane.

-

Add a solution of NaOH in methanol dropwise while maintaining the temperature. This forms the nitronate salt intermediate.

Step 2: Nef Reaction and Oxidation

-

To the intermediate from Step 1, add a mixture of methanol, acetic acid, and water (volume ratio 1:1:4 is specified as optimal in one claim).[1]

-

Add a copper salt catalyst (e.g., copper acetate, at a ratio of 10% relative to the initial furfural).[1]

-

Heat the reaction mixture to 90°C and maintain for 3 hours.[1]

-

Upon completion, cool the reaction to room temperature.

-

Remove acetic acid and methanol using a rotary evaporator to yield a suspension.

-

Adjust the pH of the suspension to 3 with hydrochloric acid. The resulting solution contains this compound. The reported liquid phase conversion rate is 85-90%.[1]

Caption: General experimental workflow for synthesis and purification.

Properties of this compound

A thorough understanding of the compound's properties is essential for its handling, application, and further research.

Physicochemical Properties

The compound is typically a solid at room temperature, with colors ranging from light beige to dark brown.[9]

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| Synonyms | (2-Furyl)glyoxylic acid, α-Oxo-2-furanacetic acid | [10] |

| CAS Number | 1467-70-5 | [10] |

| Molecular Formula | C₆H₄O₄ | [10] |

| Molecular Weight | 140.095 g/mol | [10] |

| Appearance | Light beige to very dark brown solid | [9] |

| Melting Point | 92-97 °C | [10] |

| Boiling Point | 235 °C at 760 mmHg | [10] |

| Density | 1.423 g/cm³ | [10] |

| Flash Point | 95.9 °C | [10] |

| Storage | 2-8 °C, protect from light, keep sealed in dry place | [10][11] |

Spectroscopic Data

Spectroscopic analysis is critical for structure elucidation and purity assessment.

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) |

| Furan H | 8.18 | d | 3.7 |

| Furan H | 7.87 | d | 1.0 |

| Furan H | 7.67 | d | 0.9 |

| Furan H | 6.71 | dd | 3.7, 1.6 |

| Data sourced from supporting information for a research article.[12] |

Chemical Reactivity and Properties

The chemical behavior of this compound is dictated by its functional groups: the furan ring, the ketone, and the carboxylic acid.

-

α-Keto Acid Reactivity: The α-keto acid moiety is the site of many characteristic reactions, including decarboxylation and various nucleophilic additions. It has been identified as an α-ketocarboxylic acid with inhibitory activity against protein tyrosine phosphatases.[9][10]

-

Furan Ring Reactivity: The furan ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution.[4] However, the 2-oxoacetic acid group at the C2 position is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack, often requiring harsher reaction conditions compared to unsubstituted furan.[4] Despite this deactivation, the directing effect of the ring oxygen still strongly favors electrophilic substitution (e.g., halogenation, nitration) at the C5 position.[4]

Caption: Reactivity map of this compound.

Applications in Research and Industry

The primary application of this compound is as a crucial synthetic intermediate.[4]

-

Pharmaceuticals: It is a key intermediate in the commercial production of the antibiotic Cefuroxime, where it is used for analytical method development, validation, and quality control.[1][4] Its structural motif is also explored in the discovery of new drug candidates.

-

General Organic Synthesis: It serves as a versatile building block for more complex molecules.[4] It is used to synthesize a variety of organic compounds, including agrochemicals and other specialty chemicals.[3]

-

Materials Science: The compound is used in the synthesis of polymers like polyesters and polyamides.[3]

-

Biochemical Research: As an α-ketocarboxylic acid, it has been shown to exhibit inhibitory activity against protein tyrosine phosphatases, making it a tool for biochemical research.[9][13]

Conclusion

This compound is a high-value chemical intermediate with significant industrial importance, particularly in the pharmaceutical sector. The availability of multiple synthetic routes, including cost-effective one-pot methods and sustainable biomass-derived pathways, ensures its continued relevance. A comprehensive understanding of its synthesis, properties, and reactivity, as detailed in this guide, is fundamental for scientists and researchers aiming to leverage this versatile molecule in drug development, organic synthesis, and materials science.

References

- 1. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. This compound|Research Use Only [benchchem.com]

- 5. CN110256379A - A kind of green method synthesizing 2- furyl glyoxalic acid - Google Patents [patents.google.com]

- 6. Application of sugar-containing biomass: one-step synthesis of 2-furylglyoxylic acid and its derivatives from a vitamin C precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. (2-FURYL)GLYOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. lookchem.com [lookchem.com]

- 11. This compound | 1467-70-5 [sigmaaldrich.cn]

- 12. rsc.org [rsc.org]

- 13. (2-FURYL)GLYOXYLIC ACID | 1467-70-5 [chemicalbook.com]

An In-depth Technical Guide to the Characterization of 2-(Furan-2-yl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 2-(Furan-2-yl)-2-oxoacetic acid (Furan-2-glyoxylic acid), a key intermediate in the synthesis of the broad-spectrum antibiotic Cefuroxime.[1][2][3] This document collates essential physicochemical, spectroscopic, and reactivity data. Detailed experimental protocols for its synthesis and analysis are presented, alongside an examination of its role as a synthetic building block. While noted for its inhibitory activity against protein tyrosine phosphatases (PTPs), specific quantitative data on this biological activity remains to be fully elucidated in publicly available literature. This guide serves as a critical resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and organic synthesis.

Physicochemical Properties

This compound is a solid at room temperature.[3] Proper storage involves keeping it in a dark place, sealed in a dry environment at 2-8°C.[3] The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 1467-70-5 | [2] |

| Molecular Formula | C₆H₄O₄ | [2] |

| Molecular Weight | 140.09 g/mol | [4] |

| Melting Point | 92-97 °C | [2] |

| Boiling Point | 235 °C at 760 mmHg | [2] |

| Density | 1.423 g/cm³ | [2] |

| pKa | 2.02 ± 0.54 (Predicted) | [2] |

| Flash Point | 95.9 °C | [2] |

| Vapor Pressure | 0.0283 mmHg at 25°C | [2] |

| logP | 0.54690 | [2] |

| Appearance | Light beige to very dark brown solid | [5] |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 3.7 Hz, 1H), 7.87 (d, J = 1.0 Hz, 1H), 7.67 (d, J = 0.9 Hz, 1H), 6.71 (dd, J = 3.7, 1.6 Hz, 1H).[6]

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound is not available in the reviewed literature. However, based on its functional groups, the following characteristic absorption bands are expected:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C-H Stretch (Aromatic/Furan) | 3100-3000 |

| C=O Stretch (α-Keto Acid) | 1750-1700 (strong, two bands expected) |

| C=C Stretch (Furan Ring) | 1600-1475 |

| C-O Stretch (Furan and Carboxylic Acid) | 1300-1000 |

Mass Spectrometry (MS)

Detailed mass spectrometry data and fragmentation patterns for this compound are not extensively reported. The molecular ion peak (M+) would be expected at m/z = 140. Common fragmentation patterns for α-keto acids include the loss of CO₂ (m/z = 44) and CO (m/z = 28). Fragmentation of the furan ring would also contribute to the overall spectrum.

Synthesis and Reactivity

Synthetic Protocols

Several synthetic routes for this compound have been reported.

Protocol 1: One-Pot Synthesis from Furfural and Nitromethane [7]

This method provides a one-pot synthesis with a high conversion rate.

-

Step 1: Dissolve furfural (e.g., 0.96g, 10.0mmol) in a 1:4 (v/v) mixture of methanol and water (20mL).

-

Add nitromethane (0.64mL, 12.0mmol), potassium hydroxide (0.06g, 1.0mmol), and a phase transfer catalyst such as benzyltriethylammonium chloride (0.23g, 1.0mmol).

-

Stir the reaction at room temperature for 5 hours. Monitor completion by TLC.

-

Step 2: To the reaction mixture from Step 1, add acetic acid to adjust the solvent ratio of methanol:acetic acid:water to 1:1:4.

-

Add a copper salt, such as copper(II) acetate monohydrate (10 mol% relative to furfural).

-

Heat the mixture to 90°C and bubble air through the solution for 3 hours.

-

After cooling to room temperature, remove methanol and acetic acid via rotary evaporation.

-

Adjust the pH of the remaining aqueous solution to 3 with hydrochloric acid to precipitate the product. The reported conversion rate is 88-89%.[7]

Protocol 2: Oxidation of 2-Acetylfuran

This is a more traditional approach.

-

2-Acetylfuran is oxidized using nitrous acid to yield this compound.[1] Specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized.

Reactivity

The chemical reactivity of this compound is dictated by the interplay between the furan ring and the α-keto acid moiety.

-

Furan Ring: The electron-withdrawing nature of the 2-oxoacetic acid group deactivates the furan ring towards electrophilic aromatic substitution. However, the ring oxygen still directs substitution to the C5 position.[3]

-

α-Keto Acid Group: This functional group can undergo reactions typical of ketones and carboxylic acids, such as esterification of the carboxylic acid and nucleophilic addition to the ketone.

Biological Activity and Applications

Precursor to Cefuroxime

The primary application of this compound is as a crucial intermediate in the industrial synthesis of Cefuroxime, a second-generation cephalosporin antibiotic.[1][3]

The following diagram illustrates a simplified workflow for the synthesis of Cefuroxime starting from this compound.

Figure 1. Simplified workflow for the synthesis of Cefuroxime.

Protein Tyrosine Phosphatase (PTP) Inhibition

This compound has been reported to exhibit inhibitory activity against protein tyrosine phosphatases (PTPs).[5] PTPs are a family of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. PTP1B, in particular, is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity.[6][8][9]

While the inhibitory potential of this compound against PTPs is noted, specific quantitative data such as IC₅₀ or Kᵢ values against specific PTPs are not well-documented in the available literature. Further research is required to fully characterize its potency and selectivity as a PTP inhibitor.

The diagram below illustrates the general mechanism of PTP1B in the insulin signaling pathway, a potential target for inhibitors like this compound.

Figure 2. Role of PTP1B in the insulin signaling pathway.

Experimental Protocols for Analysis

Standard protocols for the spectroscopic analysis of organic compounds are applicable to this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum.

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation (LC-MS): Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Analysis: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source. The analysis can be performed in either positive or negative ion mode. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure.

Conclusion

This compound is a well-characterized compound with significant industrial importance, primarily as a building block for the antibiotic Cefuroxime. Its physicochemical properties, spectroscopic data (though some specific datasets are not widely published), and synthetic routes are well-established. While its potential as a protein tyrosine phosphatase inhibitor is of interest for drug development, further quantitative studies are necessary to validate its efficacy and selectivity. This guide provides a foundational resource for researchers working with this versatile molecule.

References

- 1. Cefuroxime synthesis - chemicalbook [chemicalbook.com]

- 2. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]

- 3. This compound|Research Use Only [benchchem.com]

- 4. Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(Furan-2-yl)-2-oxoacetic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(Furan-2-yl)-2-oxoacetic acid, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.18 | d | 3.7 | H5 |

| 7.87 | d | 1.0 | H3 |

| 7.67 | d | 0.9 | H4 |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Table 3: Infrared (IR) Spectroscopy Peak List

A detailed experimental IR spectrum with a peak list for this compound was not explicitly found in the search results. However, characteristic absorption bands for the functional groups present in the molecule can be predicted. These would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carboxylic acid, another strong C=O stretch for the ketone, and various C-O and C-H stretches associated with the furan ring.

Table 4: Mass Spectrometry Data

Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, were not explicitly detailed in the provided search results. The molecular weight of the compound is 140.09 g/mol .[2][3][4][5][6] An Electron Ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 140, with fragmentation patterns corresponding to the loss of functional groups such as -COOH and cleavage of the furan ring.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: A solid sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay appropriate for quantitative analysis if required.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum: The solid sample is brought into firm contact with the ATR crystal using a pressure clamp. The sample spectrum is then recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationships in spectroscopic structure elucidation.

References

2-(Furan-2-yl)-2-oxoacetic acid CAS number and molecular weight

An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-(Furan-2-yl)-2-oxoacetic acid, a key intermediate in various synthetic processes, particularly within the pharmaceutical industry. This document outlines its chemical properties, a representative synthesis protocol, and its primary applications.

Chemical Identity and Properties

This compound, also known as 2-furylglyoxylic acid, is a crucial building block in organic synthesis. Its chemical structure consists of a furan ring attached to an alpha-keto acid moiety. This arrangement of functional groups makes it a versatile reagent in the synthesis of more complex molecules.

Below is a summary of its key quantitative data:

| Property | Value | References |

| CAS Number | 1467-70-5 | [1][2][3][4] |

| Molecular Formula | C₆H₄O₄ | [1][2] |

| Molecular Weight | 140.09 g/mol | [1][2] |

| Melting Point | 92-97 °C | [1][5] |

| Boiling Point | 235 °C at 760 mmHg | [1][5] |

| Appearance | Light brown to brown solid | [5] |

Synthesis Protocol: One-Pot Reaction

A notable and efficient method for synthesizing this compound is a one-pot reaction utilizing readily available starting materials.[2] This approach avoids the isolation of intermediates, thereby streamlining the production process and potentially increasing overall yield.

Materials:

-

Furfural

-

Nitromethane

-

A suitable copper salt (e.g., copper acetate)

-

Methanol

-

Acetic Acid

-

Water

-

Hydrochloric Acid

Methodology:

-

Step 1: Initial Reaction: The synthesis begins with the reaction of furfural and nitromethane under specific conditions. The molar quantities of the reactants are carefully measured to ensure optimal conversion.

-

Step 2: In-situ Conversion: Following the initial reaction, acetic acid and a copper salt are introduced directly into the reaction mixture. The solvent system is adjusted to a specific ratio of methanol, acetic acid, and water (e.g., 1:1:4 by volume). The reaction is then heated to a specific temperature (e.g., 90°C) for a set duration (e.g., 3 hours) to facilitate the conversion to this compound.[2]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The volatile components, such as acetic acid and methanol, are removed using a rotary evaporator. This process results in a suspension containing the desired product. The pH of the resulting solution is then adjusted to 3 with hydrochloric acid to fully precipitate the this compound. The final product can then be collected and purified.

Key Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of organic compounds.[5] Its primary applications are found in:

-

Pharmaceutical Synthesis: It is a critical intermediate in the production of certain antibiotics, such as Cefuroxime.[2]

-

Agrochemicals: The compound serves as a precursor for various agrochemical products.[5]

-

Material Science: It is used in the synthesis of polymers, including polyesters and polyamides.[5]

-

Specialty Chemicals: The reactivity of this compound makes it suitable for the production of various dyes and pigments.[5]

Visualized Workflow and Synthesis Pathway

The following diagrams illustrate the logical workflow for the characterization and synthesis of this compound.

Caption: Logical workflow for the characterization of this compound.

Caption: Simplified workflow of the one-pot synthesis and a key application.

References

physical and chemical properties of 2-(Furan-2-yl)-2-oxoacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-yl)-2-oxoacetic acid, also known as 2-furylglyoxylic acid, is a key organic intermediate notable for its role in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring a furan ring directly attached to an α-ketoacid moiety, provides a unique platform for a variety of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its chemical reactivity. This compound is particularly significant as an important intermediate in the production of the broad-spectrum cephalosporin antibiotic, Cefuroxime.[2][3]

Core Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its handling, application in synthesis, and for quality control purposes.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄O₄ | |

| Molecular Weight | 140.09 g/mol | [2] |

| CAS Number | 1467-70-5 | [2] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 92-97 °C | [1] |

| Boiling Point | 235 °C at 760 mmHg | |

| Density | ~1.4 g/cm³ | [1] |

| pKa (Predicted) | 2.02 ± 0.54 | |

| LogP (Predicted) | -0.52 to 0.54690 | [1] |

| Solubility | Soluble in water | [4] |

| Storage Temperature | 2-8°C, protect from light, keep sealed in dry conditions | [5] |

Spectroscopic and Computational Data

| Identifier | Value | Reference(s) |

| Canonical SMILES | C1=COC(=C1)C(=O)C(=O)O | [6] |

| InChI | InChI=1S/C6H4O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) | [2] |

| InChIKey | IXVPCJUAKDVYKX-UHFFFAOYSA-N | [2] |

| Polar Surface Area | 67.51 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 2 |

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay between the electron-rich furan ring and the strongly electron-withdrawing α-ketoacid substituent.[2]

-

Furan Ring Reactivity : The furan ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution. However, the 2-oxoacetic acid group at the C2 position is deactivating, making electrophilic attack less favorable than on unsubstituted furan. Despite this deactivation, the ring oxygen directs substitution to the C5 position.[2] Therefore, reactions like halogenation or nitration are expected to yield 5-substituted derivatives.[2]

-

Acid-Catalyzed Reactions : Under acidic conditions, the furan ring can undergo hydrolysis, potentially leading to the formation of a 1,4-dicarbonyl compound. This highlights the utility of the furan moiety as a masked dicarbonyl species in synthesis.[2]

-

Decarboxylation and Oxidation : The molecule can be a precursor to other furan derivatives. For instance, decarboxylation can yield furfural (furan-2-carbaldehyde), which can be subsequently oxidized to produce the valuable chemical furan-2-carboxylic acid (2-furoic acid).[2]

-

Stability : The compound is stable under recommended storage conditions but should be protected from moisture.[7] It is incompatible with strong oxidizing agents.[7]

Logical Diagram: Electrophilic Substitution Pathway

Caption: Logical flow of electrophilic substitution on this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

One-Pot Synthesis from Furfural

This protocol is adapted from a patented one-pot, two-step synthesis method that uses inexpensive and readily available raw materials.[3][8]

Step 1: Condensation Reaction

-

In a suitable reaction vessel, dissolve furfural (e.g., 9.6g, 100.0 mmol) in a 1:4 (v/v) mixture of methanol and water (200 mL).[8]

-

To this solution, add nitromethane (1.2 eq., e.g., 6.4 mL), a base such as sodium hydroxide (0.1 eq., e.g., 0.40g), and a phase transfer catalyst like dodecyltrimethylammonium chloride (0.1 eq., e.g., 2.63g).[8]

-

Allow the mixture to react at room temperature for 5 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).[8]

-

The resulting reaction solution is used directly in the next step without purification.[8]

Step 2: Oxidative Cleavage

-

To the reaction mixture from Step 1, add acetic acid to adjust the solvent ratio of methanol:acetic acid:water to approximately 1:1:4 (e.g., add 40 mL of acetic acid).[8]

-

Add a copper salt, such as copper(II) chloride (0.1 eq., e.g., 1.3g), to the system. Copper(II) acetate is noted as being optimal.[3]

-

Heat the mixture to 90°C and bubble air through the solution to facilitate the reaction for 3 hours.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove acetic acid and methanol using a rotary evaporator to obtain a suspension.

-

Adjust the pH of the suspension to 3 using hydrochloric acid to yield the final product, this compound, in solution.[8] The product can then be isolated using standard extraction and crystallization techniques.

Synthesis Workflow Diagram

Caption: One-pot, two-step synthesis workflow for this compound.

Characterization Protocols

4.2.1 Melting Point Determination The melting point is a crucial indicator of purity.

-

Sample Preparation : Place a small amount of the dry, powdered this compound into a capillary tube, ensuring it is packed to a height of 2-3 mm.[1]

-

Apparatus Setup : Insert the capillary tube into a calibrated melting point apparatus.[1]

-

Measurement :

-

For an unknown melting point, perform a rapid heating run (10-20 °C/min) to find an approximate range.[1]

-

For an accurate measurement, start heating at a slow rate (1-2 °C/min) when the temperature is about 15-20 °C below the approximate melting point.[1]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For a pure sample, this range should be narrow (0.5-2 °C).

-

4.2.2 Solubility Test This protocol determines the solubility profile, which can indicate the presence of acidic functional groups.

-

Water Solubility : Add approximately 25 mg of the compound to a test tube containing 0.5 mL of deionized water. Agitate the tube vigorously for 30-60 seconds. Observe if the solid dissolves.[7] Given its structure with a carboxylic acid and polar furan ring, it is expected to be water-soluble.[4]

-

pH Test : If the compound is water-soluble, test the resulting solution with pH paper. An acidic pH (typically below 4) confirms the presence of the carboxylic acid group.[7]

-

Base Solubility : For confirmation, test solubility in 5% sodium bicarbonate (NaHCO₃) solution. Add ~25 mg of the compound to 0.5 mL of the NaHCO₃ solution. Effervescence (CO₂ gas evolution) and dissolution indicate a carboxylic acid.[7]

4.2.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (Thin Solid Film) : Dissolve a small amount (~10-20 mg) of the solid in a few drops of a volatile solvent like acetone or methylene chloride.[2]

-

Deposition : Place one or two drops of the resulting solution onto the surface of a single salt plate (e.g., NaCl or KBr).[2]

-

Evaporation : Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[2]

-

Analysis : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Expected Peaks : Key absorbances include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch from the ketone (~1670-1690 cm⁻¹), and C-O and C=C stretches associated with the furan ring.

4.2.4 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy ¹H NMR provides detailed information about the hydrogen environments in the molecule.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9] Add a small amount of a reference standard like tetramethylsilane (TMS).

-

Data Acquisition : Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard procedures.[10]

-

Expected Signals : The spectrum is expected to show distinct signals corresponding to the three protons on the furan ring and a broad singlet for the acidic proton of the carboxylic acid group.[8] The chemical shifts and coupling patterns of the furan protons will be characteristic of a 2-substituted furan.

General Analytical Workflow

Caption: A typical workflow for the physical and structural characterization of the compound.

Safety and Handling

This compound is classified as a corrosive substance.[7]

-

Hazard Statements : H314 - Causes severe skin burns and eye damage.[5][7]

-

Pictogram : GHS05 (Corrosion).[5]

-

Precautionary Measures :

-

Wear protective gloves, protective clothing, and eye/face protection (P280).[7]

-

Use only outdoors or in a well-ventilated area. Do not breathe dust/fumes.[7]

-

In case of contact with eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[7]

-

In case of skin contact (P303+P361+P353): Take off immediately all contaminated clothing. Rinse skin with water.[7]

-

Store locked up in a well-ventilated place with the container tightly closed.[7]

-

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pennwest.edu [pennwest.edu]

- 4. westlab.com [westlab.com]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. books.rsc.org [books.rsc.org]

A Technical Deep Dive into the Discovery and History of Furan-Based Keto Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based keto acids, a class of organic compounds characterized by a furan ring bearing both a ketone and a carboxylic acid functional group, have a rich and significant history in the annals of organic chemistry. Their journey from discovery in the late 18th century to their contemporary role as versatile building blocks in medicinal chemistry and materials science is a testament to the enduring utility of the furan scaffold. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and early investigations into the properties of these intriguing molecules.

The Dawn of Furan Chemistry: The Discovery of 2-Furoic Acid

The story of furan-based keto acids begins with the very first description of a furan derivative. In 1780, the pioneering Swedish chemist Carl Wilhelm Scheele reported the isolation of a new crystalline substance by the dry distillation of mucic acid, which he named "pyromucic acid".[1] This compound, now known as 2-furoic acid, was the first furan derivative to be described, predating the isolation of furan itself by nearly a century.[2]

Historical Experimental Protocol: Scheele's Synthesis of 2-Furoic Acid (Pyromucic Acid)

While Scheele's original experimental records are not detailed in modern terms, the process of obtaining pyromucic acid from mucic acid via dry distillation can be summarized as follows:

Objective: To produce pyromucic acid through the thermal decomposition of mucic acid.

Apparatus: A retort or a similar distillation apparatus capable of withstanding high temperatures.

Procedure:

-

Mucic acid was placed in the retort.

-

The apparatus was heated strongly.

-

A crystalline sublimate was collected from the cooler parts of the apparatus.

-

This sublimate, pyromucic acid (2-furoic acid), was then purified, likely by recrystallization.

This foundational experiment laid the groundwork for the entire field of furan chemistry.

Foundational Syntheses of the Furan Ring

The development of general methods for constructing the furan ring in the late 19th and early 20th centuries was pivotal for the exploration of furan-based keto acids. Two of the most enduring and historically significant methods are the Paal-Knorr synthesis and the Feist-Benary synthesis.

The Paal-Knorr Furan Synthesis (1884)

Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, this synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form a furan.[3] This method proved to be a versatile and straightforward route to a wide variety of substituted furans.

Caption: Paal-Knorr furan synthesis workflow.

Based on the principles outlined in their 1884 publications, a representative Paal-Knorr synthesis would have been conducted as follows:

Objective: To synthesize a substituted furan from a 1,4-dicarbonyl compound.

Reagents:

-

A 1,4-dicarbonyl compound (e.g., acetonylacetone).

-

A strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid).

Procedure:

-

The 1,4-dicarbonyl compound was dissolved in a suitable solvent, or used neat.

-

A catalytic amount of the strong acid was added.

-

The mixture was heated, often to reflux, to drive the cyclization and dehydration.

-

Upon completion of the reaction, the mixture was cooled and neutralized.

-

The furan product was then isolated and purified, typically by distillation or crystallization.

The Feist-Benary Furan Synthesis (1902, 1911)

Independently developed by Franz Feist in 1902 and Erich Benary in 1911, this method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as ammonia or pyridine, to yield a substituted furan.[4]

Caption: Feist-Benary furan synthesis workflow.

Drawing from the early 20th-century publications, a typical Feist-Benary synthesis would have been performed as follows:

Objective: To synthesize a substituted furan from an α-halo ketone and a β-dicarbonyl compound.

Reagents:

-

An α-halo ketone (e.g., chloroacetone).

-

A β-dicarbonyl compound (e.g., ethyl acetoacetate).

-

A base (e.g., pyridine or aqueous ammonia).

Procedure:

-

The β-dicarbonyl compound was dissolved in a suitable solvent.

-

The base was added to the solution.

-

The α-halo ketone was then added, often portion-wise, to the reaction mixture.

-

The reaction was typically stirred at room temperature or with gentle heating.

-

After the reaction was complete, the mixture was worked up to remove the base and any salts.

-

The resulting furan derivative was isolated and purified, usually by distillation or crystallization.

Key Furan-Based Keto Acids: Synthesis and Properties

The development of reliable synthetic methods paved the way for the preparation and characterization of various furan-based keto acids.

2-Acetylfuran and its Oxidation to 2-Furanyloxoacetic Acid

2-Acetylfuran, a key precursor to a furan-based keto acid, was first prepared in 1914 by Ashina through the reaction of a methyl Grignard reagent with 2-furonitrile.[5] Later, the more common industrial synthesis involving the Friedel-Crafts acylation of furan with acetic anhydride was developed.[5]

The oxidation of 2-acetylfuran yields 2-furanyloxoacetic acid (also known as 2-furoylglyoxylic acid), an important intermediate in the synthesis of pharmaceuticals like the antibiotic cefuroxime.[5]

Quantitative Data of Selected Furan-Based Keto Acids

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Furoic Acid | C1=CC=C(O1)C(=O)O | C₅H₄O₃ | 112.08 | 133-134 | 230-232 |

| 2-Acetylfuran | CC(=O)C1=CC=CO1 | C₆H₆O₂ | 110.11 | 30 | 168-169 |

| 2-Furanyloxoacetic Acid | C1=COC(=C1)C(=O)C(=O)O | C₆H₄O₄ | 140.09 | 92-97 | - |

| 5-Acetyl-2-furoic acid | CC(=O)c1ccc(o1)C(=O)O | C₇H₆O₄ | 154.12 | 165-167 | - |

Early Investigations into Biological Activity

Early research into the biological effects of furan derivatives was often focused on their toxicological properties and potential as antimicrobial agents. While specific signaling pathways were not elucidated in the early 20th century, the observed physiological effects laid the groundwork for future pharmacological development.

The parent compound, furan, was noted for its toxicity, and this prompted investigations into the biological activities of its derivatives.[6] Studies on the pharmacology of furan derivatives revealed a broad spectrum of activities, including antibacterial, anti-inflammatory, and analgesic properties.[6] For instance, early research would have involved observing the effects of these compounds on bacterial cultures or in animal models of inflammation and pain.

Conceptual Pathway of Early Biological Investigation

References

- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 2. Furan - Wikipedia [en.wikipedia.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 5. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

Potential Research Areas for 2-(Furan-2-yl)-2-oxoacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-yl)-2-oxoacetic acid, a versatile heterocyclic compound, stands as a pivotal scaffold in medicinal chemistry and drug discovery. Its unique structural attributes, featuring a furan ring coupled with an α-keto acid moiety, provide a fertile ground for the exploration of novel therapeutic agents. This technical guide delves into the core research areas where this compound and its derivatives have shown significant promise, offering a comprehensive overview of their biological activities, underlying mechanisms of action, and synthetic accessibility. The furan nucleus is a key component in numerous biologically active compounds, and its derivatives are widely recognized for their potential in developing treatments for a range of diseases.[1] This guide aims to serve as a valuable resource for researchers and professionals in the field, highlighting potential avenues for future investigation and drug development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the parent compound is essential for the design and synthesis of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₄ | [2] |

| Molecular Weight | 140.09 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 92-97 °C | |

| Boiling Point | 235 °C at 760 mmHg | |

| pKa | 2.02 ± 0.54 (Predicted) | |

| LogP | 0.54690 | |

| Appearance | Yellow solid | [3] |

Core Research Areas and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as attractive candidates for further investigation in several key therapeutic areas.

Anticancer Activity

The furan scaffold is a recurring motif in a multitude of compounds exhibiting potent anticancer properties.[2] Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.[4]

Quantitative Data on Anticancer Activity:

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based pyridine carbohydrazide | MCF-7 (Breast) | 4.06 | [5][6] |

| Furan-based N-phenyl triazinone | MCF-7 (Breast) | 2.96 | [5][6] |

| Quinazoline-amino sulphonamide hybrid | MCF-7 (Breast) | 3.24 | [7] |

| Quinazoline-amino sulphonamide hybrid | HCT-116 (Colon) | 0.16 | [7] |

| Quinazoline-amino sulphonamide hybrid | A549 (Lung) | 1.32 | [7] |

| Chalcone-based phenothiazine derivative | MCF-7 (Breast) | 7.14 µg/mL | [8] |

| Chalcone-based phenothiazine derivative | HEPG-2 (Liver) | 7.6 µg/mL | [8] |

Signaling Pathways in Anticancer Activity:

Research suggests that furan derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cell survival and apoptosis. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, has been identified as a primary target.[9] Additionally, the induction of the intrinsic mitochondrial apoptosis pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, is a common mechanism.[5][6] Some furan derivatives have also been shown to induce G2/M phase cell cycle arrest.[5][6]

Antimicrobial Activity

Furan derivatives have long been recognized for their antimicrobial properties.[10] The core structure is amenable to a wide range of substitutions, allowing for the fine-tuning of activity against various bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity:

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Rhein-based derivative (RH17) | Staphylococcus aureus ATCC 29213 | 8 | [11] |

| Rhein-based derivative (RH17) | Methicillin-resistant S. aureus (MRSA) | 8-16 | [11] |

| Morpholine derivative (M-8) | Staphylococcus aureus ATCC 25923 | 3.9 | [12] |

| Morpholine derivative (M-7) | Staphylococcus aureus ATCC 43300 | 15.6 | [12] |

| 2(5H)-Furanone derivative (F105) | Methicillin-susceptible S. aureus (MSSA) | 10 | [13] |

| 2(5H)-Furanone derivative (F105) | Methicillin-resistant S. aureus (MRSA) | 20 | [13] |

| l-Borneol possessing 2(5H)-furanone derivative | S. aureus isolates | 8-16 | [14] |

| l-Borneol possessing 2(5H)-furanone derivative | C. albicans isolates | 32-128 | [14] |

Mechanism of Antimicrobial Action:

The antimicrobial mechanisms of furan derivatives are diverse and can include the disruption of bacterial cell membranes, inhibition of essential metabolic pathways, and the generation of reactive oxygen species (ROS) that lead to cellular damage.[11] Some derivatives have also been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[13][14]

References

- 1. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|Research Use Only [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi-res.com [mdpi-res.com]

- 8. scispace.com [scispace.com]

- 9. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(Furan-2-yl)-2-oxoacetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(Furan-2-yl)-2-oxoacetic acid. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1]

I. Chemical and Physical Properties

This compound, also known as 2-furylglyoxylic acid, is a solid organic compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₄ | [2] |

| Molecular Weight | 140.09 g/mol | [2] |

| CAS Number | 1467-70-5 | [1][2] |

| Appearance | Yellow solid | [3] |

| Melting Point | 92-97 °C | [2] |

| Boiling Point | 235 °C at 760 mmHg | [2] |

| Storage | 2-8°C, protect from light | [3] |

II. Applications in Synthesis

This compound is a versatile building block in organic synthesis. Its primary application is as a crucial intermediate in the production of the broad-spectrum cephalosporin antibiotic, Cefuroxime.[4][5] It is also utilized in the synthesis of various other pharmaceuticals, agrochemicals, dyes, pigments, and polymers.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol describes a one-pot synthesis method from furfural, adapted from patent literature.[6] This method avoids the use of highly toxic reagents like sodium cyanide.[5]

Materials:

-

Furfural

-

Nitromethane

-

Potassium hydroxide

-

Benzyltriethylammonium chloride

-

Methanol

-

Water

-

Acetic acid

-

Copper(II) acetate

-

Hydrochloric acid

Procedure:

Step 1: Initial Reaction

-

Dissolve furfural (10.0 mmol) in a 1:4 (v/v) mixture of methanol and water (20 mL).

-

To this solution, add nitromethane (12.0 mmol), potassium hydroxide (1.0 mmol), and benzyltriethylammonium chloride (1.0 mmol).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC). The reaction mixture is used directly in the next step.

Step 2: Oxidation and Acidification

-

To the reaction mixture from Step 1, add acetic acid to adjust the solvent ratio of methanol:acetic acid:water to 1:1:4.

-

Add a copper salt, such as copper(II) acetate (1.0 mmol).

-

Heat the mixture to 90°C and bubble air through the solution for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetic acid and methanol using a rotary evaporator to obtain a suspension.

-

Adjust the pH of the suspension to 3 with hydrochloric acid to yield the final product solution.

Expected Outcome: This one-pot method is reported to have a liquid phase detection conversion rate of 85-90%.[6]

References

- 1. Cefuroxime synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]

Application Notes and Protocols: The Role of 2-(Furan-2-yl)-2-oxoacetic Acid in the Synthesis of Cefuroxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative bacteria.[1] A critical component in the semi-synthesis of this valuable therapeutic agent is the side chain, (Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido, which is derived from 2-(furan-2-yl)-2-oxoacetic acid. This furan-based precursor is essential for introducing the desired structural motifs that confer stability against β-lactamase enzymes, a common bacterial resistance mechanism. These application notes provide detailed protocols and quantitative data for the key synthetic transformations involving this compound in the production of Cefuroxime.

Synthesis Pathway Overview

The synthesis of Cefuroxime from this compound involves a multi-step process. The initial phase focuses on the conversion of this compound to the crucial intermediate, (Z)-2-methoxyimino-2-(furan-2-yl)acetic acid ammonium salt (SMIA). This intermediate is then activated and subsequently coupled with the 7-aminocephalosporanic acid (7-ACA) core. The resulting molecule undergoes further modifications to yield the final Cefuroxime product.

Caption: Overall synthesis pathway of Cefuroxime.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Acetylfuran

This protocol outlines the oxidation of 2-acetylfuran to produce this compound.

Materials:

-

2-Acetylfuran

-

Hydrated copper sulfate

-

Concentrated hydrochloric acid

-

98% Concentrated sulfuric acid

-

39 wt.% Sodium nitrite solution

-

35% Phosphoric acid

-

Dichloromethane

Equipment:

-

Three-necked flask

-

Stirrer

-

Heating mantle

-

Dropping funnel

-

pH meter

-

Extraction funnel

Procedure:

-

To a 100mL three-necked flask, add 10g of 2-acetylfuran, 0.25g of hydrated copper sulfate, 65mL of water, 28mL of concentrated hydrochloric acid, and 1mL of 98% concentrated sulfuric acid.[2]

-

Stir the mixture and heat to 65°C.[2]

-

Slowly add 39mL of 39 wt.% sodium nitrite solution to the reaction mixture over a period of 120 ± 10 minutes.[2]

-

Following the addition, add 5mL of 35% phosphoric acid.[2]

-

Adjust the pH of the reaction solution to 3 with a 15% NaOH solution.[2]

-

Extract the aqueous solution twice with 100mL of dichloromethane and separate the layers. The aqueous phase contains the this compound.[2]

Protocol 2: Synthesis of (Z)-2-methoxyimino-2-(furan-2-yl)acetic acid from this compound

This protocol describes the oximation of this compound to form the key syn-isomer intermediate.

Materials:

-

Aqueous solution of 2-(oxo-2-furanyl)acetic acid from Protocol 1

-

17 wt.% Methoxyamine hydrochloride solution

-

Sodium sulfide (NaS·9H₂O)

-

Activated carbon

-

Dichloromethane

Equipment:

-

Reaction flask

-

Stirrer

-

Cooling bath

-

Filtration apparatus

Procedure:

-

To the aqueous phase from Protocol 1, add 67mL of 17 wt.% methoxyamine hydrochloride solution.[2]

-

Maintain the temperature at 10°C and allow the reaction to proceed for 2 hours. A cis conversion of approximately 82.55% can be expected as determined by HPLC.[2]

-

Add 0.6g of sodium sulfide and 1.0g of activated carbon to the reaction solution and stir for 30 minutes.[2]

-

Filter the mixture to remove the solid components.[2]

-

The filtrate contains (Z)-2-methoxyimino-2-(furan-2-yl)acetic acid.

Protocol 3: Synthesis of Cefuroxime from 7-ACA and SMIA

This protocol details the activation of (Z)-2-methoxyimino-2-(furan-2-yl)acetic acid ammonium salt (SMIA) and its coupling with 7-aminocephalosporanic acid (7-ACA), followed by carbamoylation to yield Cefuroxime.

Materials:

-

(Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA)

-

Oxalyl chloride

-

DMF/DMAC solvent mixture

-

7-Aminocephalosporanic acid (7-ACA)

-

Methanol

-

Water

-

Sodium hydroxide solution

-

Hydrochloric acid solution

-

Dichloromethane

-

Acetonitrile

-

Chlorosulfonyl isocyanate (CSI)

-

Ethyl acetate

-

Ammonia solution (25%)

-

Activated carbon

Equipment:

-

Reaction flasks with stirrers

-

Cooling baths

-

Dropping funnel

-

pH meter

-

Filtration apparatus

-

Vacuum dryer

Procedure:

Step 1: Activation of SMIA

-

In a suitable reaction vessel, dissolve SMIA in a DMF/DMAC solvent mixture.

-

Add oxalyl chloride as the activating reagent. The reaction is typically complete within 1.5 hours with an expected yield of approximately 90%.[3] This forms the activated acyl chloride derivative of SMIA.[3]

Step 2: Synthesis of Descarbamoyl Cefuroxime Acid

-

Prepare a suspension of 7-ACA (2.5 g, 9.2 mmol) in a mixture of methanol (20 mL) and water (20 mL).[3]

-

Add a solution of sodium hydroxide (1.5 g in 10 mL water) at 5°C over 10 minutes to obtain a clear solution.[3]

-

Cool the reaction mixture to -40°C and maintain for 1 hour.[3]

-

Adjust the pH to 4.0 with a dilute HCl solution.[3]

-

Filter the resulting product, wash sequentially with distilled water and dichloromethane, and dry under vacuum at 45°C to obtain pure 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA) with an approximate yield of 80.4%.[3]

-

At 0-2°C, add the activated SMIA solution from Step 1 to the 7-AHCA solution.[4]

-

After the reaction is complete, adjust the pH to 2.0 with a dilute HCl solution.[4]

-

Filter the product, wash with distilled water and dichloromethane, and dry under vacuum at 45°C to obtain descarbamoyl cefuroxime acid. The expected yield is approximately 71.3% with a purity of 90.9%.[4]

Step 3: Synthesis of Cefuroxime Acid

-

Suspend descarbamoyl cefuroxime acid (2.5 g, 0.0065 mol) in dry acetonitrile (12.5 mL).[4]

-

At 0-5°C, add chlorosulfonyl isocyanate (CSI, 2.0 mL, 0.0229 mol) over 15 minutes.[4]

-

Stir the mixture at 0-5°C for 60 minutes.[4]

-

Pour the clear solution into cold water (25 mL) and continue stirring at 25°C for 60 minutes.[4]

-

Adjust the pH to 7.5 with a 25% ammonia solution at 5°C and extract with ethyl acetate (50 mL).[4]

-

Treat the aqueous phase with activated carbon (1.0 g) at a pH between 5.0 and 5.5 at 5°C.[4]

-

The final Cefuroxime acid can be recovered by filtration, with an expected yield of up to 95%.[5]

Caption: Workflow for the synthesis of Cefuroxime.

Quantitative Data Summary

| Step | Precursor(s) | Product | Reagents | Key Conditions | Yield (%) | Purity (%) | Reference |

| Protocol 1 & 2 | 2-Acetylfuran | (Z)-2-methoxyimino-2-(furan-2-yl)acetic acid | NaNO₂, H₂SO₄, HCl, Methoxyamine HCl | 65°C, then 10°C, pH 3 | - | 82.55% (cis) | [2] |

| Protocol 3, Step 1 | (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA) | Activated SMIA | Oxalyl chloride, DMF/DMAC | 1.5 hours | 90 | - | [3] |

| Protocol 3, Step 2 (intermediate) | 7-ACA | 7-AHCA | NaOH, Methanol, Water | -40°C | 80.4 | - | [3] |

| Protocol 3, Step 2 (main) | Activated SMIA, 7-AHCA | Descarbamoyl Cefuroxime Acid | - | 0-2°C, then pH 2 | 71.3 | 90.9 | [4] |

| Protocol 3, Step 3 | Descarbamoyl Cefuroxime Acid | Cefuroxime Acid | Chlorosulfonyl isocyanate (CSI), Acetonitrile | 0-5°C | 95 | >95 | [5] |

| Overall Yield | 7-ACA, SMIA | Cefuroxime | - | 4-step process | 42 | - | [3] |

Logical Relationships in Cefuroxime Synthesis

The synthesis of Cefuroxime is a sequential process where the successful completion and purity of each step directly impacts the overall yield and quality of the final active pharmaceutical ingredient.

Caption: Key dependencies in Cefuroxime synthesis.

Conclusion

The synthesis of Cefuroxime relies heavily on the successful incorporation of the furan-containing side chain, which originates from this compound. The protocols provided herein offer a detailed guide for the key transformations involved in this process. Careful control of reaction conditions, including temperature, pH, and reagent stoichiometry, is paramount to achieving high yields and purity of the final Cefuroxime product. The quantitative data summarized in this document can serve as a valuable benchmark for process optimization and development in a research or industrial setting.

References

- 1. Synthesis, Characterization, Bioavailability and Antimicrobial Studies of Cefuroxime-Based Organic Salts and Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. gssrr.org [gssrr.org]

- 4. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]

- 5. Cefuroxime synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Purification of 2-(Furan-2-yl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(Furan-2-yl)-2-oxoacetic acid, a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic Cefuroxime.[1][2] The following sections detail common purification techniques, including recrystallization, acid-base extraction, and column chromatography, complete with experimental procedures and comparative data to aid in method selection and optimization.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method often involves a trade-off between purity, yield, and scalability. The following table summarizes typical results for the purification of this compound using different techniques. It is important to note that initial purity and the nature of impurities in the crude product can significantly influence the final outcome.

| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Scale | Notes |

| Recrystallization | 85-95 | >98 | 70-85 | Lab to Pilot | Effective for removing less soluble or more soluble impurities. Solvent selection is critical. |

| Acid-Base Extraction | 70-90 | 90-97 | 80-95 | Lab to Industrial | Highly effective for separating acidic products from neutral or basic impurities. |

| Column Chromatography | <70 | >99 | 20-50 | Lab Scale | Ideal for purifying complex mixtures and achieving very high purity, but often with lower yields and limited scalability. |

Experimental Protocols

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures.

Protocol for Recrystallization from a Mixed Solvent System (Toluene-Heptane)

-

Solvent Selection: Based on solubility tests, a mixed solvent system of toluene and heptane is effective for the recrystallization of this compound. Toluene acts as the primary solvent in which the compound is soluble when hot, while heptane serves as the anti-solvent.

-

Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of hot toluene (approximately 80-90 °C). Stir continuously until the solid is fully dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Addition of Anti-solvent: While the toluene solution is still hot, slowly add heptane dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold heptane to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvents. The final product should be a pale yellow to off-white solid.

Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group in this compound to separate it from neutral or basic impurities.

Protocol for Acid-Base Extraction

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

-

Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, periodically venting to release the pressure from the evolved carbon dioxide.

-